molecular formula C17H22N2O2 B2897721 N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 1090689-93-2

N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B2897721
CAS No.: 1090689-93-2
M. Wt: 286.375
InChI Key: JNWDOPGETWCAFO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a cyanocyclohexyl group, a dimethylphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with a cyanating agent such as cyanogen bromide under controlled conditions.

    Attachment of the dimethylphenoxy group: The intermediate is then reacted with 3,5-dimethylphenol in the presence of a suitable base and solvent to form the desired phenoxyacetamide structure.

    Final acetamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use as a building block for the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13-8-14(2)10-15(9-13)21-11-16(20)19-17(12-18)6-4-3-5-7-17/h8-10H,3-7,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWDOPGETWCAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2(CCCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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